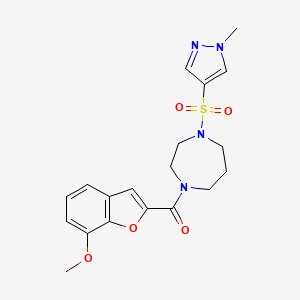

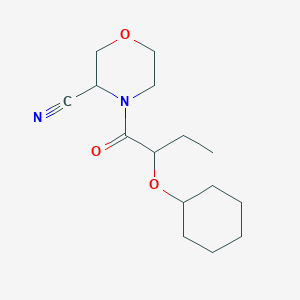

![molecular formula C9H6BrNO3 B2464710 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 258508-82-6](/img/structure/B2464710.png)

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” belong to a class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .

Molecular Structure Analysis

Benzoxazines, like “this compound”, are heterocyclic compounds. They have a benzene ring fused to an oxazine ring. The presence of the bromo and methyl groups would likely affect the physical and chemical properties of the compound .Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction when heated . This reaction is often used to produce high-performance polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the structure of the compound. For example, the presence of the bromo and methyl groups could affect the compound’s reactivity, polarity, and solubility .Wissenschaftliche Forschungsanwendungen

Heterocyclic Transformations

- Singh, Aggarwal, and Kumar (1992) reported on the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and other derivatives under phase-transfer catalytic conditions, highlighting the compound's potential in synthesizing complex heterocyclic structures (Singh, Aggarwal, & Kumar, 1992).

Synthesis of Pyrrolo-Triazines

- Traynor and Wibberley (1974) demonstrated the synthesis of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones from reactions involving 6-methyl-1,3,5-triazine-2,4(1H,3H)-diones, providing insights into novel synthetic pathways for related compounds (Traynor & Wibberley, 1974).

Building Blocks for Heterocyclic Structures

- Bogdanov and Mironov (2016) highlighted the role of 1H-benzo[d][1,3]oxazine-2,4-dione derivatives as building blocks for the synthesis of various nitrogen-containing heterocyclic structures, including quinazolines and benzodiazepines (Bogdanov & Mironov, 2016).

Synthesis of Azolinked 4H-benzo[d][1,3]oxazine-2,4-diones

- Nikpassand, Fekri, and Pourahmad (2018) developed a one-pot synthesis method for azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones, showcasing the compound's applicability in green chemistry and its efficient synthesis using novel catalysts (Nikpassand, Fekri, & Pourahmad, 2018).

Potential Antituberculotics

- Waisser, Kubicová, Klimešová, and Odlerová (1993) explored derivatives of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione as potential antituberculotics, indicating its significance in developing new treatments for tuberculosis (Waisser, Kubicová, Klimešová, & Odlerová, 1993).

Zukünftige Richtungen

The study of benzoxazines is an active area of research due to their potential applications in the production of high-performance polymers . Future research on “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” and similar compounds could provide valuable insights into their properties and potential applications.

Eigenschaften

IUPAC Name |

6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPSCUJQCONCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

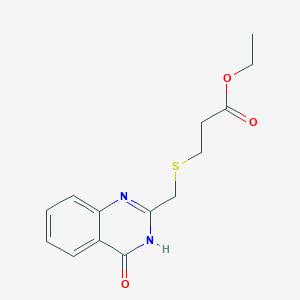

![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)

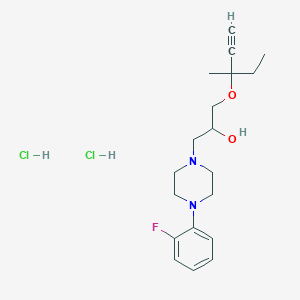

![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)

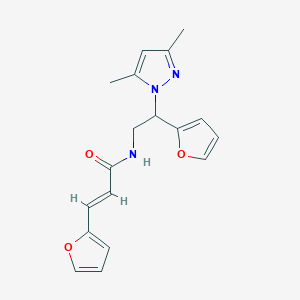

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)

![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)